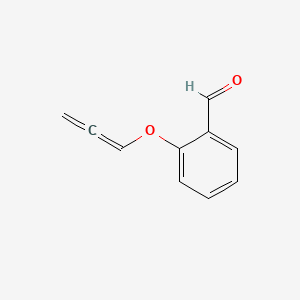

2-(Propadienyloxy)benzaldehyde

Descripción

2-(Propadienyloxy)benzaldehyde is a benzaldehyde derivative with the molecular formula C₁₀H₈O₂ (average mass: 160.17 g/mol) and the IUPAC name 2-(prop-2-yn-1-yloxy)benzaldehyde . Its structure features a propadienyloxy (propargyloxy) group attached to the benzaldehyde moiety at the ortho position. This compound is identified by CAS number 29978-83-4 and is used primarily in synthetic chemistry for developing pharmaceuticals, agrochemicals, or coordination complexes due to its reactive aldehyde group and alkynyl ether functionality .

The propadienyloxy substituent introduces electronic effects (e.g., electron-withdrawing via conjugation) that influence the aldehyde's reactivity, making it a versatile intermediate in nucleophilic additions, cyclizations, and cross-coupling reactions.

Propiedades

Número CAS |

153933-58-5 |

|---|---|

Fórmula molecular |

C10H8O2 |

Peso molecular |

160.172 |

Nombre IUPAC |

2-propa-1,2-dienoxybenzaldehyde |

InChI |

InChI=1S/C10H8O2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-8H,1H2 |

Clave InChI |

RZFBZEYPZSGMKN-UHFFFAOYSA-N |

SMILES |

C=C=COC1=CC=CC=C1C=O |

Sinónimos |

Benzaldehyde, 2-(1,2-propadienyloxy)- (9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

2-(2-Propenyloxy)benzaldehyde (Allyloxy Analog)

- Molecular Formula : C₁₀H₁₀O₂ (mass: 162.19 g/mol, CAS 28752-82-1) .

- The allyloxy group (CH₂CHCH₂O-) provides greater conformational flexibility compared to the rigid propadienyloxy group. This flexibility may enhance steric accessibility in reactions like Diels-Alder or epoxidation.

- Reactivity: The allyl ether can undergo Claisen rearrangements or oxidative cleavage, whereas the propadienyl group is more prone to cycloadditions or alkyne-specific reactions (e.g., Sonogashira coupling) .

2-(Diphenylphosphino)benzaldehyde

- Molecular Formula : C₁₉H₁₅OP (mass: 290.30 g/mol, CAS 50777-76-9) .

- The diphenylphosphino group introduces strong electron-donating effects, stabilizing the aldehyde via resonance. This compound is widely used in catalysis (e.g., as a ligand in transition-metal complexes) .

- Applications: Unlike 2-(propadienyloxy)benzaldehyde, which is reactive toward nucleophiles, the phosphino derivative excels in coordination chemistry and asymmetric synthesis .

Pyrimidine-5-carbaldehyde Derivatives

- Example: Pyrimidyl-5-carbaldehyde forms hemiacetals with 95% yield in methanol, far exceeding benzaldehyde (9%) .

- Comparison : The electron-deficient pyrimidine ring enhances the electrophilicity of the aldehyde, whereas the propadienyloxy group in 2-(propadienyloxy)benzaldehyde may moderate reactivity through conjugation .

trans-4-(2-(Pyridinyl)vinyl)benzaldehyde Derivatives

- Synthesized via Knoevenagel condensation, yielding crystalline products with well-defined monoclinic systems (e.g., space group P2₁/c) .

- Structural Insight: The planar pyridinylvinyl group facilitates π-π stacking, unlike the non-planar propadienyloxy group, which may induce steric hindrance .

Antitumor Benzaldehyde Derivatives

- Compound 9 from Aspergillus sp. EGF15-0-3 (2-alkyl-substituted benzaldehyde with a pyran ring) exhibits potent antitumor activity due to its fused pyran structure .

- Comparison : 2-(Propadienyloxy)benzaldehyde lacks such fused rings, suggesting lower bioactivity unless functionalized further .

Physical and Chemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.